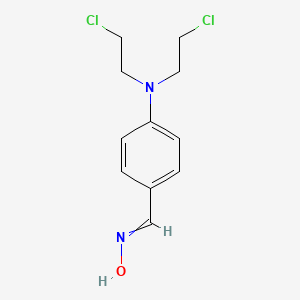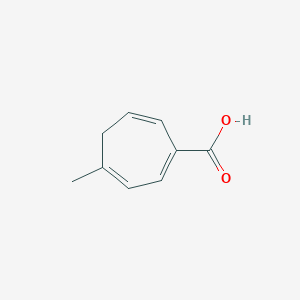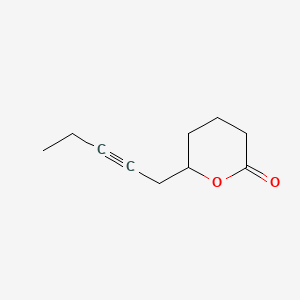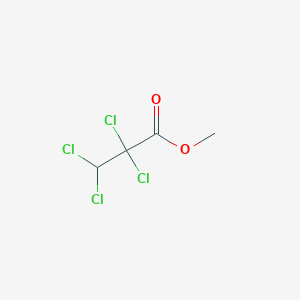
Methyl 2,2,3,3-tetrachloropropanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2,2,3,3-tetrachloropropanoate is an organic compound with the molecular formula C4H4Cl4O2 It is a derivative of propanoic acid, where the hydrogen atoms on the second and third carbon atoms are replaced by chlorine atoms, and the carboxyl group is esterified with methanol
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Methyl 2,2,3,3-tetrachloropropanoate can be synthesized through the esterification of 2,2,3,3-tetrachloropropanoic acid with methanol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the chlorination of propanoic acid derivatives followed by esterification. The process is optimized for high yield and purity, often involving multiple purification steps such as distillation and recrystallization.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 2,2,3,3-tetrachloropropanoate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles, such as hydroxide ions, leading to the formation of different derivatives.
Reduction Reactions: The compound can be reduced to form less chlorinated derivatives.
Hydrolysis: In the presence of water and an acid or base catalyst, the ester group can be hydrolyzed to yield 2,2,3,3-tetrachloropropanoic acid and methanol.
Common Reagents and Conditions
Substitution: Nucleophiles like hydroxide ions, amines, or thiols in aqueous or alcoholic solutions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Major Products
Substitution: Various substituted derivatives depending on the nucleophile used.
Reduction: Less chlorinated propanoate derivatives.
Hydrolysis: 2,2,3,3-tetrachloropropanoic acid and methanol.
Aplicaciones Científicas De Investigación
Methyl 2,2,3,3-tetrachloropropanoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce tetrachloropropanoate moieties into molecules.
Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and proteins.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific biological activities.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of more complex compounds.
Mecanismo De Acción
The mechanism of action of methyl 2,2,3,3-tetrachloropropanoate involves its interaction with various molecular targets, depending on the context of its use. In chemical reactions, it acts as a source of the tetrachloropropanoate group, which can participate in nucleophilic substitution or reduction reactions. In biological systems, it may interact with enzymes or proteins, potentially inhibiting or modifying their activity through covalent modification or non-covalent interactions.
Comparación Con Compuestos Similares
Methyl 2,2,3,3-tetrachloropropanoate can be compared with other chlorinated esters, such as:
- Methyl 2,2,3-trichloropropanoate
- Methyl 2,2-dichloropropanoate
- Methyl 2-chloropropanoate
Uniqueness
The high degree of chlorination in this compound makes it unique compared to its less chlorinated analogs. This high chlorination level imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for specific applications in research and industry.
Similar Compounds
- Methyl 2,2,3-trichloropropanoate : Contains one less chlorine atom, leading to different reactivity and properties.
- Methyl 2,2-dichloropropanoate : Contains two less chlorine atoms, resulting in significantly different chemical behavior.
- Methyl 2-chloropropanoate : Contains three less chlorine atoms, making it less reactive in certain substitution and reduction reactions.
Propiedades
Número CAS |
20618-05-7 |
|---|---|
Fórmula molecular |
C4H4Cl4O2 |
Peso molecular |
225.9 g/mol |
Nombre IUPAC |
methyl 2,2,3,3-tetrachloropropanoate |
InChI |
InChI=1S/C4H4Cl4O2/c1-10-3(9)4(7,8)2(5)6/h2H,1H3 |
Clave InChI |
UQYYMXYJSOOLLA-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C(C(Cl)Cl)(Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![8,9,10,11-Tetrahydro-7h-benzo[c]carbazole](/img/structure/B14698622.png)
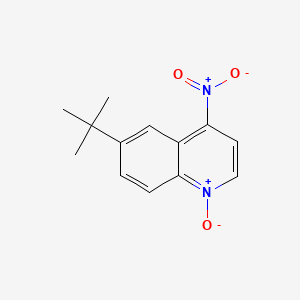
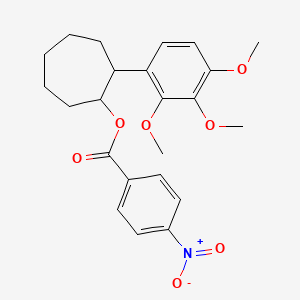
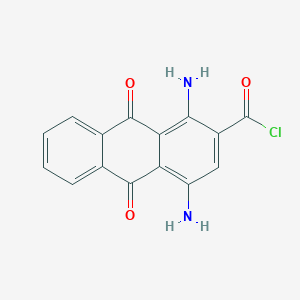
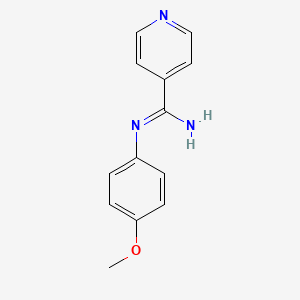
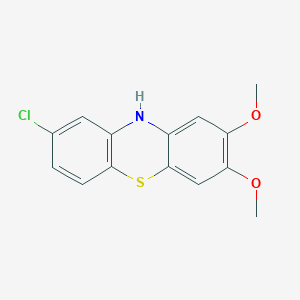
![2,2-Dimethyl-3-(nitromethylidene)bicyclo[2.2.1]heptane](/img/structure/B14698651.png)
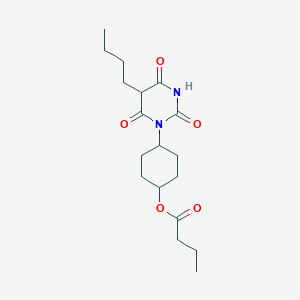
![Benzene, 1-[(dichloromethyl)sulfonyl]-4-methyl-](/img/structure/B14698666.png)
![12h-Benzo[b]phenothiazin-12-yl(phenyl)methanone](/img/structure/B14698669.png)

